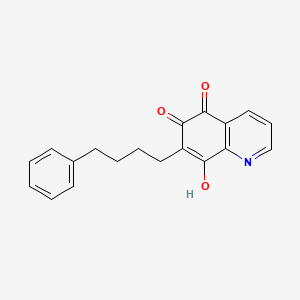
N-(1-methylpyridin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyridin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a 1-methylpyridin-5-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-methylpyridin-5-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methylpyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyridin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production.
Wirkmechanismus
The mechanism of action of N-(1-methylpyridin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways in bacteria, thereby disrupting cell-to-cell communication and biofilm formation. The compound’s ability to bind to target proteins and interfere with their function is crucial to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methylpyridin-4-yl)benzamide
- N-(pyridin-2-yl)benzamide
- N-(pyrimidin-2-yl)benzamide
Uniqueness
N-(1-methylpyridin-5-yl)benzamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target proteins, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
59171-48-1 |
|---|---|
Molekularformel |
C13H13IN2O |
Molekulargewicht |
340.16 g/mol |
IUPAC-Name |
N-(1-methylpyridin-1-ium-3-yl)benzamide;iodide |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)14-13(16)11-6-3-2-4-7-11;/h2-10H,1H3;1H |
InChI-Schlüssel |
WDCIXBSWRYLULB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)NC(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)




![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)

![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)

![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)


